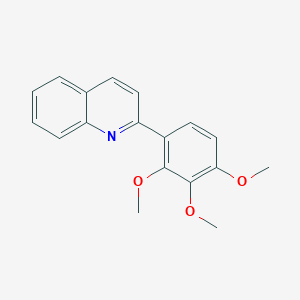

2-(2,3,4-trimethoxyphenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-20-16-11-9-13(17(21-2)18(16)22-3)15-10-8-12-6-4-5-7-14(12)19-15/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHNBCVQXBSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2,3,4 Trimethoxyphenyl Quinoline and Its Structural Analogues

Retrosynthetic Dissection and Strategic Planning for the 2-(2,3,4-trimethoxyphenyl)quinoline Framework

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis for synthetic planning. The most intuitive approach involves disconnecting the bond between the C2 position of the quinoline (B57606) core and the trimethoxyphenyl ring. This leads to precursors such as a 2-haloquinoline and a (2,3,4-trimethoxyphenyl)boronic acid for a Suzuki coupling, or a 2-unsubstituted quinoline that can undergo C-H activation and subsequent arylation.

Another major strategy involves the construction of the quinoline ring itself. This can be envisioned through several classical and modern cyclization reactions. For instance, a Friedländer annulation approach would disconnect the N1-C2 and C3-C4 bonds, leading back to a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative and a ketone bearing the 2,3,4-trimethoxyphenyl moiety. Similarly, a Povarov reaction strategy would deconstruct the quinoline into an aniline (B41778), an aldehyde, and an alkene, offering a convergent multicomponent approach.

Catalytic and Non-Catalytic Approaches to Quinoline Core Formation

The formation of the quinoline core is a cornerstone of synthesizing this compound and its analogues. A multitude of catalytic and non-catalytic methods have been developed, ranging from century-old name reactions to modern transition-metal-catalyzed processes. mdpi.com

Transition metal catalysis offers powerful and atom-economical methods for quinoline synthesis. nih.gov

C–H Activation: Direct C–H activation has emerged as a highly efficient strategy. nih.govacs.org For instance, rhodium(III)-catalyzed C-H activation and annulation of anilines with alkynes can directly yield substituted quinolines. organic-chemistry.org Similarly, cobalt(III)-catalyzed C-H activation/cyclization of anilines with alkynes provides a direct route to a wide range of quinolines. organic-chemistry.org Palladium-catalyzed reactions are also prominent, enabling the functionalization of pre-formed quinoline N-oxides at various positions through C-H activation. nih.govacs.org

Heck Reaction: The palladium-catalyzed Heck reaction provides a versatile tool for quinoline synthesis. rsc.orgrsc.org An intramolecular Heck reaction of an appropriately substituted o-haloaniline tethered to an alkene can lead to the formation of the quinoline ring system. chim.it A modified Larock method utilizes a one-pot Heck reaction of 2-bromoanilines with allylic alcohols, followed by dehydrogenation, to afford substituted quinolines. acs.org The reaction proceeds via a Heck reaction/isomerization sequence to form a β-aryl ketone, which then undergoes intramolecular condensation. acs.org

Sonogashira Coupling: The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is instrumental in synthesizing alkynyl-substituted precursors for quinoline synthesis. wikipedia.org This can be followed by a cyclization step to form the quinoline ring. For example, a regioselective Sonogashira reaction on a dihaloquinoline can be the initial step in a domino sequence leading to complex fused quinoline systems. researchgate.net Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Traditional methods for C-2 alkynylation of quinolines often rely on the Sonogashira coupling of 2-haloquinolines with terminal alkynes. acs.org

A summary of representative transition metal-mediated reactions for quinoline synthesis is presented below:

| Reaction Type | Catalyst System | Key Reactants | General Outcome |

|---|---|---|---|

| C-H Activation/Annulation | Rh(III) or Co(III) | Anilines and Alkynes | Direct synthesis of substituted quinolines |

| Heck Reaction (Larock Modification) | Palladium/Phosphine (B1218219) Ligand | 2-Bromoanilines and Allylic Alcohols | Formation of substituted quinolines via β-aryl ketone intermediate |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Aryl/Vinyl Halides and Terminal Alkynes | Synthesis of alkynyl precursors for further cyclization into quinolines |

Classical name reactions remain fundamental to quinoline synthesis, with modern variations improving their efficiency and scope.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases. wikipedia.orgnih.gov The mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring. wikipedia.org To synthesize this compound via this method, one would react a 2-amino-substituted benzaldehyde (B42025) or benzophenone (B1666685) with 1-(2,3,4-trimethoxyphenyl)ethan-1-one. Various catalysts, including iodine and Lewis acids, have been employed to promote this reaction. wikipedia.org

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. nih.gov This allows for the introduction of a carboxylic acid group at the 4-position, which can be a useful handle for further functionalization.

Povarov Reaction: The Povarov reaction is a powerful [4+2] cycloaddition for synthesizing quinolines, typically from an aniline, an aldehyde, and an alkene or alkyne. acs.orgiipseries.org This multicomponent approach allows for significant structural diversity. iipseries.org For the target molecule, this could involve the reaction of an aniline with 2,3,4-trimethoxybenzaldehyde (B140358) and a suitable dienophile. A novel iodine-mediated formal [3+2+1] cycloaddition has been developed, using methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient for generating molecular complexity in a single step and are well-suited for creating libraries of substituted quinolines. rsc.org The Povarov reaction is a prime example of an MCR used for quinoline synthesis. iipseries.org Another approach involves a four-component reaction of an aniline, an aldehyde, a 1,3-dicarbonyl compound, and a catalyst to produce poly-substituted quinolines. A synthetic pathway to 2-substituted quinolines has been developed based on an MCR to form 1,2,3,4-tetrahydroquinoline (B108954) intermediates, which are then oxidized to the corresponding quinolines. acs.org These strategies offer a convergent and atom-economical route to complex molecules like this compound and its analogues. rsc.org

Sustainable and Green Chemical Syntheses Applied to this compound

Green chemistry principles are increasingly being applied to the synthesis of quinolines to reduce environmental impact. nih.govresearchgate.nettandfonline.com This includes the use of greener solvents like water or ethanol, solvent-free conditions, and reusable catalysts. benthamdirect.comnih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov

The Friedländer synthesis, in particular, has been shown to benefit significantly from microwave irradiation. rsc.orgtandfonline.com For example, the reaction of 2-aminophenylketones with cyclic ketones in neat acetic acid under microwave irradiation at 160°C can produce quinolines in excellent yields within minutes, a significant improvement over the days required for the unassisted reaction at room temperature. nih.govresearchgate.net A solvent-free Friedländer annulation using a reusable solid catalyst like silica-propylsulfonic acid also shows enhanced efficiency under microwave conditions, with yields often exceeding 90% in 30 minutes. tandfonline.com The use of p-sulfonic acid calix nih.govarene as a catalyst under neat microwave conditions has also been reported for the synthesis of quinoline derivatives, with the yield of a trimethoxy-substituted product being twice as high with microwave irradiation compared to conventional heating. rsc.org

A comparison of conventional heating versus microwave-assisted Friedländer synthesis highlights the advantages of the latter:

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Oil bath, various catalysts | Hours to Days | Poor to Good | rsc.orgnih.gov |

| Microwave-Assisted | Neat acetic acid, 160°C | 5 minutes | Excellent | nih.gov |

| Microwave-Assisted | Solvent-free, solid acid catalyst | 30 minutes | >90% | tandfonline.com |

| Microwave-Assisted | Neat, p-sulfonic acid calix nih.govarene catalyst, 200°C | 20-25 minutes | Moderate to Good (40-68%) | rsc.org |

These green approaches, particularly microwave-assisted synthesis, offer a rapid, efficient, and more environmentally benign pathway for the synthesis of this compound and its analogues. researchgate.net

Photo-Induced and Electro-Catalytic Synthetic Pathways

Harnessing light or electrical energy to drive chemical reactions offers green, mild, and highly controllable alternatives to traditional thermal methods. These energy sources can activate molecules in unique ways, enabling novel bond formations and reaction cascades for the synthesis of complex heterocycles.

Photo-Induced Synthesis

Visible-light photocatalysis has emerged as a powerful tool for constructing C-C and C-N bonds under exceptionally mild conditions. One notable strategy for the synthesis of 2-arylquinolines involves a photoxidation-Povarov cascade reaction. rsc.orgrsc.org This method utilizes a recyclable, solid nanometric semiconductor catalyst, such as a silver/graphitic carbon nitride (Ag/g-C3N4) composite, to initiate the reaction with visible light, often from a simple LED source at room temperature. rsc.orgrsc.org The reaction typically proceeds via the photocatalyst-induced oxidation of an alcohol to an aldehyde, which then engages in a Povarov-type [4+2] cycloaddition with an N-benzylaniline, followed by aromatization to yield the 2-arylquinoline product. rsc.org This approach is environmentally friendly, utilizing oxygen as the terminal oxidant and offering high yields for a variety of substrates. rsc.org

Another photochemical strategy involves the dearomative cycloaddition of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates. nih.gov While this method focuses on functionalizing a pre-existing quinoline core rather than its de novo synthesis, it highlights the potential of light-induced energy transfer to create complex, sterically congested polycyclic structures with high regio- and diastereoselectivity. nih.gov Furthermore, the development of halochromic systems, such as those based on styrylquinoxaline, demonstrates that photoreactivity can be switched on and off by external stimuli like pH and activated by low-energy green light (up to 550 nm), showcasing the potential for highly regulated syntheses. nih.gov

Electro-Catalytic Synthesis

Electrosynthesis provides a reagent-free method for performing oxidation and reduction reactions, often with high selectivity and efficiency. While direct electro-catalytic synthesis of this compound is not widely documented, related transformations demonstrate the principle's applicability. For instance, catalyst-free electrosynthesis of phenanthridines has been achieved through the coupling of 2-isocyanobiphenyls and amines. rsc.org This process involves the cathodic reduction of in situ formed diazonium ions, generating aryl radicals that couple with isocyanides in a cascade reaction. rsc.org Similarly, the electrosynthesis of 2-aryl-benzotriazoles from 2-nitroazobenzene (B8693682) derivatives showcases the power of electrochemistry to facilitate intramolecular cyclizations under mild, potentiostatic conditions, elegantly avoiding stoichiometric redox reagents. nih.gov These examples underscore the potential for developing electrochemical methods for quinoline synthesis, likely involving the reductive or oxidative coupling of suitably designed aniline and carbonyl precursors.

Regioselective and Stereoselective Synthesis of this compound Isomers and Enantiomers

Control over the precise arrangement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern synthetic chemistry, particularly for producing pharmacologically active molecules.

Regioselective Synthesis

The substitution pattern of the quinoline ring is determined by the choice of precursors and the reaction mechanism. Several classical and modern methods offer excellent regiocontrol for the synthesis of 2-arylquinolines.

The Friedländer Annulation is one of the most direct and reliable methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize this compound, one would react a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) with 2,3,4-trimethoxybenzaldehyde, or conversely, 2-aminobenzaldehyde with 1-(2,3,4-trimethoxyphenyl)ethan-1-one. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by acids or bases and has been optimized using various catalysts, including Lewis acids, iodine, and solid-supported reagents like Nafion under microwave irradiation. wikipedia.orgmdpi.com

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com The regioselectivity of the cyclization is governed by the electronic and steric properties of substituents on the aniline ring. wikipedia.orgresearchgate.net

The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound. wikipedia.org This reaction and its variations allow for the synthesis of a wide array of substituted quinolines, though controlling regioselectivity can be more challenging compared to the Friedländer synthesis. researchgate.net

Modern approaches, such as the regioselective functionalization of a pre-formed quinoline ring via directed magnesiation, offer alternative pathways to highly substituted derivatives. acs.org

Table 1: Comparison of Regioselective Synthesis Methods for 2-Arylquinolines

| Method | Precursors | Catalyst/Conditions | Regioselectivity |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Acid or Base (e.g., TFA, p-TsOH, Iodine, NaOH) wikipedia.org | Generally high and predictable |

| Combes Synthesis | Aniline + β-Diketone | Strong Acid (e.g., H₂SO₄, PPA) iipseries.org | Depends on aniline substituents wikipedia.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Lewis or Brønsted Acid wikipedia.org | Can produce isomeric mixtures |

| Directed Magnesiation | Halogenated quinoline + Organomagnesium reagent | TMPMgCl·LiCl acs.org | High, based on deprotonation site |

Stereoselective Synthesis

The this compound molecule possesses a C-C single bond between the quinoline and trimethoxyphenyl rings. If rotation around this bond is sufficiently hindered by steric bulk, the molecule can exhibit axial chirality, existing as a pair of non-superimposable enantiomers known as atropisomers. The catalytic asymmetric synthesis of such atropisomeric heterobiaryls is a frontier in organic synthesis.

Recent breakthroughs have enabled the highly enantioselective construction of axially chiral 2-arylquinolines. nih.gov These methods often rely on organocatalysis, where a small chiral molecule directs the stereochemical outcome of the reaction. For example, chiral phosphoric acids have been successfully employed to catalyze the asymmetric heteroannulation of ortho-alkynyl-naphthylamines, proceeding through a central-to-axial chirality relay to deliver atropisomeric C2-arylquinoline skeletons with excellent enantioselectivity. nih.govrsc.org Similarly, chiral amine catalysts have been used in asymmetric heterocycloadditions of ynals with 2-(tosylamino)benzaldehydes to afford axially chiral 2-arylquinolines. researchgate.net These reactions are notable for their ability to construct the chiral axis and the heterocyclic ring simultaneously and with high fidelity. researchgate.netresearchgate.net

Table 2: Examples of Catalytic Systems for Atroposelective 2-Arylquinoline Synthesis

| Catalyst Type | Reaction Type | Substrates | Reported Enantioselectivity | Reference |

| Chiral Phosphoric Acid | Asymmetric Arylation | 5-Aminopyrazoles + Naphthoquinones | Up to >99% ee | rsc.org |

| Chiral Amine (Diarylprolinol Silyl Ether) | Asymmetric [4+2] Cycloaddition | Ynals + N-(2-formylphenyl)sulfonamides | Up to 99% ee | researchgate.net |

| Chiral Squaramide | Asymmetric Heteroannulation | ortho-Alkynyl-naphthylamines + Amines | Up to 96% ee | nih.gov |

Exploration of Novel Precursors and Reagents for Enhanced Reaction Efficiency

The drive for more sustainable and efficient chemical processes has led to the exploration of new starting materials and catalysts that offer improved yields, milder reaction conditions, and greater atom economy.

Novel Precursors

The synthesis of this compound traditionally relies on precursors that already contain the key structural fragments, such as 2,3,4-trimethoxybenzaldehyde. google.comguidechem.com However, modern synthetic strategies increasingly employ simpler, more readily available starting materials in cascade or multicomponent reactions (MCRs). rsc.org For instance, a metal-free, iodine-catalyzed domino reaction can produce 2-benzyl-4-arylquinolines from simple aryl amines, styrene (B11656) oxides, and aryl acetylenes, forming two C-C bonds and one C-N bond in a single operation. rsc.org Another innovative route uses anilines and alcohols as precursors in a visible-light-mediated reaction to form 2-arylquinolines. rsc.org These approaches enhance efficiency by minimizing the number of synthetic steps and purification procedures.

Novel Reagents and Catalysts

The choice of catalyst is critical for optimizing quinoline synthesis. Recent advancements have introduced a variety of highly efficient reagents.

Nanocatalysts : Magnetic nanoparticles, such as those based on Fe₃O₄ coated with silica (B1680970) (Fe₃O₄@SiO₂) and functionalized with acidic groups, serve as highly efficient and recyclable catalysts for the Friedländer synthesis. nih.gov Zirconia-supported nanoparticles (ZrO₂/Fe₃O₄-MNPs) have also been used, enabling high yields in short reaction times in green solvents like ethanol. nih.govnih.gov

Transition-Metal Catalysts : While classical methods often require harsh acidic conditions, modern protocols use transition metals like cobalt, nickel, or copper to catalyze quinoline formation under milder conditions. mdpi.comorganic-chemistry.org Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones and nickel-catalyzed dehydrogenative coupling are examples of environmentally benign approaches. organic-chemistry.org

Organocatalysts : As mentioned, chiral organocatalysts are key for stereoselective synthesis. nih.govresearchgate.net Beyond chirality, simple organic molecules can also catalyze these reactions efficiently. For example, p-toluenesulfonic acid and even molecular iodine have been shown to be highly effective catalysts for Friedländer annulation, often allowing for solvent-free conditions. organic-chemistry.org

Photocatalysts : The use of semiconductor photocatalysts like Ag/g-C₃N₄ enables the use of visible light as an energy source, representing a green and sustainable approach to quinoline synthesis. rsc.orgrsc.org

Table 3: Advanced Reagents and Catalysts for Quinoline Synthesis

| Catalyst/Reagent | Type | Reaction | Advantages |

| Ag/g-C₃N₄ | Nanoparticle Photocatalyst | Photoxidation-Povarov Reaction | Visible light, room temp., recyclable, green rsc.orgrsc.org |

| Fe₃O₄@SiO₂-Sulfamic Acid | Magnetic Nanocatalyst | Friedländer Annulation | Recyclable, high yield, solid acid nih.gov |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric Heteroannulation | High enantioselectivity for atropisomers nih.govrsc.org |

| Cobalt(II) Acetate | Transition Metal | Dehydrogenative Cyclization | Mild conditions, good functional group tolerance mdpi.com |

| Molecular Iodine (I₂) | Organocatalyst | Friedländer Annulation | Metal-free, efficient, solvent-free potential organic-chemistry.org |

Chemical Derivatization and Structural Elaboration of the 2 2,3,4 Trimethoxyphenyl Quinoline Scaffold

Functionalization at the Quinoline (B57606) Nitrogen and Peripheral Positions

The quinoline ring system offers multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties. The nitrogen atom and the peripheral carbon positions of the quinoline core are common targets for derivatization.

Research has shown that introducing N-aryl amine groups at the C-4 position of the quinoline ring can lead to potent biological activity. For instance, a series of N-aryl-trimethoxy quinolin-4-amine derivatives have been synthesized and evaluated for their anticancer properties. nih.gov The synthesis typically involves the reaction of a 4-chloroquinoline (B167314) precursor with various aromatic amines. nih.gov The nature of the substituent on the N-phenyl group has been found to be critical for activity, with lipophilic groups like phenoxy and benzoyl often yielding compounds with enhanced cytotoxicity against cancer cell lines. nih.gov

Another strategy involves the introduction of styryl groups at the C-2 position, creating 2-styryl-trimethoxy quinoline derivatives. These compounds have also demonstrated significant cytotoxic effects. nih.gov The synthesis of these analogs can be achieved through various condensation reactions. The substitution pattern on the styryl moiety plays a crucial role in determining the biological efficacy. For example, a 3,4,5-trimethoxystyryl group was found to be particularly effective in certain cancer cell lines. nih.gov

Furthermore, the quinoline scaffold can be hybridized with other heterocyclic systems, such as 1,2,4-triazine, to create novel multi-target agents. nih.gov These hybrid molecules are synthesized by condensing substituted quinoline-3-carbaldehydes with aminotriazines. nih.gov Such derivatization aims to combine the pharmacophoric features of both ring systems to achieve synergistic or novel biological activities, such as dual inhibition of inflammatory enzymes. nih.gov

| Position of Functionalization | Type of Derivative | Example Substituent | Synthetic Precursor | Reference |

| Quinoline C-4 | N-aryl-quinolin-4-amine | N-(4-phenoxyphenyl) | 4-chloro-5,6,7-trimethoxy-2-methylquinoline | nih.gov |

| Quinoline C-4 | N-aryl-quinolin-4-amine | N-(4-benzoyl phenyl) | 4-chloro-5,6,7-trimethoxy-2-methylquinoline | nih.gov |

| Quinoline C-2 | 2-Styryl-quinoline | 3,4,5-trimethoxystyryl | 5,6,7-trimethoxy-2-methylquinoline | nih.gov |

| Quinoline C-3 | Quinoline-Triazine Hybrid | 4-amino-3-thioxo-1,2,4-triazin-5(2H)-one | 2-chloroquinoline-3-carbaldehyde | nih.gov |

Modification of the Trimethoxyphenyl Moiety (e.g., Ether Cleavage, Aromatic Substitutions)

The trimethoxyphenyl (TMP) moiety is a critical pharmacophore in many biologically active molecules, including colchicine (B1669291) and its analogues, contributing significantly to their binding affinity for targets like tubulin. acs.orgnih.govnih.gov Modification of this ring on the 2-(2,3,4-trimethoxyphenyl)quinoline scaffold is a key strategy for optimizing activity.

Aromatic Substitutions: The trimethoxyphenyl ring, being electron-rich due to the activating methoxy (B1213986) groups, is amenable to electrophilic aromatic substitution (SEAr). wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be used to introduce a variety of substituents onto the aromatic ring, provided the reaction conditions are controlled to avoid cleavage of the ether linkages. wikipedia.org The positions of substitution would be directed by the combined electronic effects of the three methoxy groups. Such modifications allow for the fine-tuning of steric and electronic properties to optimize interactions with a biological target.

| Modification Type | Reaction | Typical Reagents | Product Feature | Reference |

| Ether Cleavage | Demethylation | HBr, HI, BBr₃ | Hydroxyl group(s) | libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com |

| Aromatic Substitution | Nitration | HNO₃/H₂SO₄ | Nitro group | wikipedia.org |

| Aromatic Substitution | Halogenation | Br₂, Cl₂ with Lewis Acid | Halogen atom | wikipedia.org |

| Aromatic Substitution | Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃, RCOCl/AlCl₃ | Alkyl/Acyl group | wikipedia.org |

Synthesis of Spiro and Fused-Ring Derivatives Involving the Quinoline Core

To explore more diverse chemical space and create conformationally restricted analogues, the this compound scaffold can be elaborated into more complex spiro and fused-ring systems. These strategies involve building new rings onto the existing quinoline core.

Fused-Ring Derivatives: The synthesis of fused tetracyclic systems containing a quinoline nucleus is an active area of research due to the significant biological activities of these compounds. nih.govnih.gov One approach involves the intramolecular cyclization of suitably functionalized quinolines. For example, N-(2-formylaryl)alkynamides can undergo a palladium-catalyzed arylative cyclization with arylboronic acids to yield functionalized 2-quinolinones. researchgate.net Another method involves the reaction of cyclohexan-1,3-dione with various reagents to build tetrahydronaphthalene systems, which can then undergo further heterocyclization to yield complex fused quinolines and isoquinolines. nih.govmdpi.com These reactions often proceed through cascade or one-pot protocols, efficiently constructing polycyclic structures. nih.gov

Spiro Derivatives: Spirocyclic compounds, where two rings share a single atom, can be synthesized from quinoline precursors. A facile one-pot method has been developed for the synthesis of quinoline-fused spiro-quinazolinones. nih.govacs.org This reaction proceeds via a p-toluenesulfonic acid (p-TSA) mediated condensation of a 2-aminoacetophenone, a 1,3-dicarbonyl compound, and an anthranilamide. nih.govacs.org The reaction pathway involves the formation of an acridinone (B8587238) intermediate, which then reacts to form the spirocyclic product. acs.org Similarly, spiro[indoline-3,4'-quinoline] derivatives can be prepared through multicomponent reactions involving cyclic β-enaminones. researchgate.net These rigid structures are of great interest as they fix the orientation of key pharmacophoric groups in three-dimensional space.

| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Example Product | Reference |

| Fused-Ring | Intramolecular Cyclization | p-Toluene-sulfonic acid (TsOH) | Isoindolo[2,1-a]quinolines | nih.gov |

| Fused-Ring | Heteroannulation | Cyclohexan-1,3-dione, trichloroacetonitrile | Dihydrothieno[2,3-h]isoquinoline | nih.gov |

| Spiro | One-Pot Condensation | p-TSA, 2-aminoacetophenone, 1,3-cyclohexanedione | Quinoline-appended spiro-quinazolinone | nih.govacs.org |

| Spiro | Multicomponent Reaction | Isatin (B1672199), malononitrile, enaminone | Spiro[indoline-3,4'-quinoline] | researchgate.net |

Development of Chemical Probes and Tags via Derivatization

Derivatization of the this compound scaffold is essential for creating chemical probes and tags, which are invaluable tools for studying biological systems. These probes are used to identify drug targets, visualize molecular interactions, and elucidate mechanisms of action.

Fluorescent Probes: The intrinsic fluorescence of the quinoline ring system can be modulated and enhanced through appropriate substitution, making it a suitable platform for developing fluorescent probes. scielo.br For example, the synthesis of quinoline-fused spiro-quinazolinones has yielded compounds with notable fluorescent properties, exhibiting blue-shifted π–π* electronic transitions. nih.govacs.org By introducing functional groups that can be conjugated to fluorophores or by creating derivatives that are themselves highly fluorescent, researchers can design probes to track the localization of the molecule within cells or to monitor binding events through changes in the fluorescence signal. scielo.br

Affinity-Based Probes and Tags: To facilitate target identification and pull-down experiments, the parent scaffold can be derivatized with affinity tags, such as biotin (B1667282) or clickable handles (e.g., alkynes or azides for use in click chemistry). This requires the synthesis of analogues bearing a suitable functional group—often a primary amine, carboxylic acid, or alcohol—at a position that does not interfere with biological activity. This functional group serves as a chemical handle for attaching the tag. For example, a carboxylic acid derivative like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride could be reacted with an amine-containing linker attached to biotin. synhet.com These tagged compounds can then be used in affinity chromatography to isolate their binding partners from cell lysates, thereby identifying the molecular targets responsible for their biological effects.

Structure-Driven Design of Analogues for Targeted Properties

The design of novel analogues based on the this compound scaffold is often guided by structure-activity relationship (SAR) studies and molecular modeling. rsc.org This rational, structure-driven approach aims to create compounds with optimized activity against specific biological targets, such as protein kinases or tubulin. nih.govnih.gov

The quinoline ring is considered a privileged scaffold because its derivatives have been shown to interact with a multitude of targets. nih.govmdpi.com By analyzing the binding modes of lead compounds, chemists can design new analogues with modifications predicted to enhance these interactions. For example, in the development of tubulin inhibitors, the trimethoxyphenyl (TMP) moiety is known to be a critical component for binding to the colchicine site. acs.orgnih.gov Structure-driven design efforts have focused on modifying the other parts of the quinoline scaffold to improve potency. One study synthesized a series of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives, where compound 14u showed potent anti-proliferative activity by disrupting tubulin polymerization and arresting the cell cycle. nih.gov

Similarly, SAR studies on N-aryl-trimethoxy quinolin-4-amines revealed that the cytotoxicity increased with the lipophilicity of the substituent at the 4-position of the N-phenyl group. nih.gov Molecular docking studies can further refine this process by predicting how newly designed analogues will fit into the binding pocket of a target protein, such as the InhA enzyme in Mycobacterium tuberculosis or various human kinases. rsc.orgfrontiersin.org This allows for the prioritization of synthetic targets that are most likely to have the desired biological profile, saving time and resources. nih.gov For instance, merging quinoline with a triazole motif led to the identification of compounds with significant inhibitory effects on the InhA enzyme, guided by docking analyses that revealed key binding interactions. frontiersin.org

| Target | Design Strategy | Key Structural Feature | Resulting Property | Reference |

| Tubulin | Scaffold Hopping/Decoration | 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline | Potent anti-proliferative activity, G2/M cell cycle arrest | nih.gov |

| Tubulin | N-aryl substitution | N-(4-benzoyl phenyl) at C-4 of quinoline | Enhanced cytotoxicity | nih.gov |

| Protein Kinases (e.g., KDM5A) | SAR & Molecular Modeling | C-6 substituted 2-phenylquinolines | Selective cytotoxicity against cancer cells | rsc.org |

| InhA (M. tuberculosis) | Scaffold Hybridization | 2-(N-aryl-1,2,3-triazol-4-yl) quinoline | Antitubercular activity, InhA inhibition | frontiersin.org |

Advanced Spectroscopic and Structural Elucidation of 2 2,3,4 Trimethoxyphenyl Quinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the constitution of 2-(2,3,4-trimethoxyphenyl)quinoline in solution. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, while more advanced techniques are required for a complete and unambiguous assignment.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COrrelation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is instrumental in tracing the connectivity within the individual aromatic rings—the quinoline (B57606) and the trimethoxyphenyl systems—by identifying adjacent protons. For instance, the protons on the quinoline ring would show a chain of correlations, as would the two adjacent protons on the trimethoxyphenyl ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique is crucial for conformational analysis as it identifies protons that are close in space, irrespective of whether they are connected through bonds. slideshare.net For this compound, NOESY correlations would be observed between the protons of the trimethoxy groups and the adjacent aromatic proton on the phenyl ring. researchgate.net Critically, NOE signals between protons on the quinoline ring and the trimethoxyphenyl ring provide direct evidence for the relative orientation and rotational restriction between the two ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹JCH). sdsu.edu It allows for the unambiguous assignment of carbon signals by linking them to their known proton assignments. Each protonated carbon atom in the this compound molecule will give a cross-peak in the HSQC spectrum, simplifying the crowded ¹³C NMR spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to piecing together the entire molecular framework by showing correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.edu This is particularly vital for connecting the quinoline and trimethoxyphenyl rings. For example, correlations would be expected from the proton at position 3 of the quinoline ring to the carbons of the phenyl ring, and from the proton at position 6' of the phenyl ring to carbon atoms 2 and 3 of the quinoline ring. Correlations from the methoxy (B1213986) protons to their respective carbons on the phenyl ring further confirm their placement. youtube.com

Together, these 2D NMR techniques provide a comprehensive map of atomic connectivity and spatial relationships, enabling a full and confident assignment of all ¹H and ¹³C chemical shifts and elucidation of the molecule's preferred conformation in solution. sdsu.eduslideshare.netresearchgate.netprinceton.edu

While solution-state NMR describes the molecule in a solvated state, solid-state NMR (ssNMR) provides insight into its structure and dynamics in the solid phase. This technique is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystal forms—and for studying amorphous, non-crystalline materials. Different polymorphs or an amorphous form of this compound would yield distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance carbon-13 nuclei and average out anisotropic interactions, providing high-resolution spectra of the solid material. Although specific ssNMR studies on this compound are not widely reported, the technique remains a powerful tool for investigating solid-state structural variations that are invisible to solution-based methods. caltech.edu

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) offers the most definitive and precise structural information by mapping the electron density of a crystalline solid, thereby revealing atomic positions with high accuracy. rigaku.comnih.gov For a molecule like this compound, SC-XRD analysis would provide unambiguous confirmation of its constitution and configuration.

Furthermore, SC-XRD elucidates the supramolecular architecture, revealing how molecules arrange themselves in the crystal lattice. This includes identifying intermolecular interactions such as π–π stacking between aromatic rings or weaker C–H···π interactions, which govern the stability and physical properties of the solid. nih.gov While some 2-phenylquinoline (B181262) derivatives form dimers through π–π stacking, significant twisting between the rings can prohibit such interactions. nih.gov The ability to grow high-quality single crystals is often the rate-limiting step, but when successful, it provides an unparalleled level of structural detail. nih.gov

Table 1: Representative Crystallographic Data for a Phenylquinoline Derivative (Note: Data shown is for a related compound, dichlorido[8-(diphenylphosphanyl)-2-phenylquinoline-κ²N,P]palladium(II), to illustrate typical parameters obtained from SC-XRD)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Dihedral Angle (Quinoline-Phenyl) | 33.08 (7)° | nih.gov |

| Distortion Parameter (τ₄) | 0.1438 (4) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound, providing two key pieces of information: an extremely accurate mass measurement and insights into the molecule's structure through its fragmentation pattern. nih.gov

Operating in full-scan mode, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). ub.edunih.gov This high accuracy allows for the unambiguous determination of the elemental composition, confirming that the molecular formula is indeed C₁₈H₁₇NO₃. This capability is essential to distinguish the target compound from any potential isomers or impurities. chem-agilent.com

When coupled with tandem mass spectrometry (MS/MS), HRMS provides detailed information about the molecule's structure by analyzing its fragmentation pathways upon collision-induced dissociation. nih.gov The fragmentation of the quinoline core is well-studied and often involves the loss of small, stable molecules. rsc.org For 2-phenylquinoline derivatives, cleavage of the bond between the two ring systems is a common fragmentation pathway. nih.gov In the case of this compound, one would expect to observe characteristic losses of methyl groups (·CH₃), methoxy groups (·OCH₃), and potentially formaldehyde (B43269) (CH₂O) from the trimethoxyphenyl moiety. The resulting fragment ions and their relative abundances create a unique fingerprint that helps to confirm the substitution pattern of the molecule. researchgate.netresearchgate.netlibretexts.org

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value | Information Provided |

| Molecular Formula | C₁₈H₁₇NO₃ | --- |

| Exact Mass [M+H]⁺ | 296.1281 | Molecular Formula Confirmation nih.gov |

| Key Fragment Ions | [M-CH₃]⁺, [M-OCH₃]⁺, [M-C₉H₉O₃]⁺ | Structural Elucidation nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and bonding arrangements. nih.gov These two techniques are often used in a complementary fashion, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.gov

For this compound, the FT-IR and Raman spectra would exhibit a series of characteristic bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methoxy groups, appearing in the 2850-3000 cm⁻¹ region. nih.gov

C=C and C=N stretching: Associated with the quinoline and phenyl rings, these vibrations produce a set of strong to medium bands in the 1450-1650 cm⁻¹ region. nih.gov

C-O stretching: The aryl-alkyl ether linkages of the methoxy groups would give rise to strong, characteristic bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H out-of-plane bending: These vibrations in the 700-900 cm⁻¹ range are often diagnostic of the substitution pattern on the aromatic rings. scirp.org

By comparing the experimental spectra with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. nih.gov This analysis not only confirms the presence of all expected functional groups but can also offer clues about intermolecular interactions, such as hydrogen bonding or π-stacking, which can cause subtle shifts in vibrational frequencies. researchgate.net

Table 3: Key Vibrational Frequencies for 2-Phenylquinoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR, Raman nih.gov |

| Aromatic C=C/C=N stretch | 1450 - 1650 | FT-IR, Raman nih.gov |

| Asymmetric C-O-C stretch | 1200 - 1275 | FT-IR |

| C-H out-of-plane bend | 700 - 900 | FT-IR scirp.org |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound. These properties are dictated by the extended π-conjugated system formed by the interconnected quinoline and phenyl rings.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 2-phenylquinoline derivatives typically shows multiple absorption bands in the ultraviolet and sometimes visible region, corresponding to π→π* and n→π* electronic transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the nature and position of substituents. acs.org The trimethoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylquinoline.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light upon excitation at a suitable wavelength. nih.govnih.gov The fluorescence spectrum provides information on the emission wavelength, quantum yield (Φf), and fluorescence lifetime (τ). nih.gov The quantum yield, a measure of the efficiency of the fluorescence process, is a key parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov The emission properties are also highly dependent on the molecular structure and environment. For instance, some push-pull quinazoline (B50416) derivatives exhibit large red shifts in their emission maxima with increasing solvent polarity, indicating the formation of an intramolecular charge-transfer (ICT) state. acs.orgresearchgate.net Similar solvatochromic behavior could be anticipated for this compound, given the electron-donating nature of the trimethoxyphenyl group and the electron-accepting tendency of the quinoline moiety. The study of these photophysical properties is crucial for understanding the molecule's potential in optoelectronic applications. rsc.org

Table 4: Representative Photophysical Data for Substituted Quinolines (Note: Data is for illustrative purposes based on related fluorescent quinoline derivatives.)

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| Alkynyl-substituted quinoline | ~350-380 | ~400-480 | High | nih.gov |

| Amino-substituted quinoline | ~320 | ~480 (Green) | 0.78 | nih.gov |

| Arylvinyl quinazoline | UV/Visible | Green | - | acs.org |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

The primary source of chirality in 2-arylquinolines often arises from the phenomenon of atropisomerism. This is a type of axial chirality that results from hindered rotation around the single bond connecting the quinoline and the phenyl rings. If the steric hindrance caused by substituents in the ortho positions of both rings is sufficiently large, it can restrict free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers).

In the case of this compound, the presence of a methoxy group at the 2-position of the phenyl ring and the hydrogen atom at the 3-position of the quinoline ring could potentially create enough steric strain to allow for the isolation of atropisomers.

Determination of Enantiomeric Excess (ee)

Should a chiral derivative of this compound be synthesized, CD spectroscopy would be a powerful tool for determining its enantiomeric excess (ee). Enantiomers exhibit equal but oppositely signed CD signals. A racemic mixture (50:50 of each enantiomer) will be CD silent. For a non-racemic mixture, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. By comparing the CD signal of a sample of unknown ee to that of a pure enantiomer, the enantiomeric excess can be accurately calculated. This method is often used in conjunction with chiral High-Performance Liquid Chromatography (HPLC) for validation.

Determination of Absolute Configuration

The absolute configuration of chiral 2-arylquinoline atropisomers can be determined by comparing their experimental CD spectra with those predicted by quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is a commonly employed computational method for this purpose. The process typically involves:

Building 3D models of both possible atropisomers (e.g., (aR) and (aS)).

Performing geometry optimization and conformational analysis for each atropisomer.

Calculating the theoretical CD spectrum for each stable conformer.

Comparing the calculated spectra with the experimental CD spectrum. A match between the experimental spectrum and the calculated spectrum for one of the atropisomers allows for the assignment of its absolute configuration.

This approach has been successfully applied to various chiral quinoline derivatives, including their cis-dihydrodiol metabolites, to establish their absolute stereochemistry. researchgate.netresearchgate.net

Illustrative Data for Chiral Quinolines

While no specific data tables exist for this compound, the following table provides a hypothetical representation of the type of data that would be generated from chiroptical analysis of a chiral 2-arylquinoline derivative.

Table 1: Hypothetical Chiroptical Data for a Chiral 2-Arylquinoline Derivative

| Parameter | Value (for (+)-enantiomer) | Value (for (-)-enantiomer) |

| Specific Rotation ([α]D) | +150° (c 0.5, CHCl3) | -150° (c 0.5, CHCl3) |

| Circular Dichroism | ||

| λmax (nm) | 280 | 280 |

| Molar Ellipticity (Δε) | +25 M-1cm-1 | -25 M-1cm-1 |

| Cotton Effect | Positive | Negative |

Computational and Theoretical Chemistry Studies of 2 2,3,4 Trimethoxyphenyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

The optimized molecular structure obtained from DFT calculations reveals the preferred spatial arrangement of the trimethoxyphenyl and quinoline (B57606) rings. Analysis of the bond lengths and angles provides insights into the degree of conjugation and steric hindrance between the two aromatic systems. The total energy calculated for the optimized geometry is a key indicator of the molecule's thermodynamic stability. Furthermore, vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(2,3,4-trimethoxyphenyl)quinoline, FMO analysis helps to identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular framework indicates the probable sites for nucleophilic and electrophilic attack, respectively.

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These global reactivity parameters provide a more nuanced understanding of its chemical behavior.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table provides a summary of key chemical reactivity descriptors derived from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy (B1213986) groups, highlighting these as potential sites for hydrogen bonding and coordination with electrophiles. Conversely, positive potential would be expected on the hydrogen atoms of the aromatic rings, indicating their susceptibility to interaction with nucleophiles. This analysis is crucial for understanding non-covalent interactions, which play a significant role in the molecule's biological activity and crystal packing. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the conformational landscape and dynamic behavior of the molecule. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can explore the different accessible conformations by simulating the rotation around the single bond connecting the quinoline and trimethoxyphenyl rings. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational flexibility is essential as it can influence the molecule's ability to bind to a biological target. MD simulations can also provide information on the solvent effects on the molecule's conformation and dynamics.

Quantum Chemical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate.

For instance, if this compound were to undergo a substitution reaction, quantum chemical calculations could be used to model the step-by-step process, calculating the energies of all species involved. This would provide a detailed understanding of the reaction pathway, helping to predict the most favorable reaction conditions and the likely products.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgjocpr.comnih.gov These models are built on the principle that the activity or property of a chemical is a function of its molecular structure. conicet.gov.arresearchgate.net

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with varying substituents on the quinoline and/or trimethoxyphenyl rings. The biological activity of these compounds would then be measured experimentally. Subsequently, a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. jocpr.comresearchgate.net

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing. nih.gov Similarly, QSPR models can be developed to predict various physicochemical properties like solubility, melting point, and chromatographic retention times. wikipedia.org

In Silico Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, various spectroscopic parameters can be calculated.

Table 2: In Silico Spectroscopic Predictions

| Spectroscopy Type | Predicted Parameters | Computational Method |

| Infrared (IR) | Vibrational frequencies and intensities | DFT (e.g., B3LYP/6-31G(d,p)) |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (1H and 13C) | GIAO (Gauge-Including Atomic Orbital) method with DFT |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions (λmax) and oscillator strengths | Time-Dependent DFT (TD-DFT) |

This table outlines the types of spectroscopic data that can be predicted computationally and the common methods employed.

The predicted spectra can be compared with experimental data to validate the computational model and confirm the molecular structure. For instance, calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Similarly, predicted NMR chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). The good agreement between predicted and experimental spectra provides strong evidence for the correctness of the proposed structure of this compound. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 2 2,3,4 Trimethoxyphenyl Quinoline

Kinetic Analysis of Quinoline (B57606) Annulation and Functionalization Reactions

Kinetic studies are fundamental to understanding the reaction rates and mechanisms of quinoline synthesis. While specific kinetic data for the formation of 2-(2,3,4-trimethoxyphenyl)quinoline is not extensively documented in publicly available literature, analysis of related quinoline annulation reactions, such as the Friedländer synthesis, provides valuable insights.

In a typical Friedländer synthesis, an o-aminobenzaldehyde or o-aminoketone reacts with a compound containing a reactive α-methylene group. The reaction is often catalyzed by acids or bases. Kinetic analyses of these reactions generally reveal that the rate-determining step can vary depending on the specific reactants and conditions. For many acid-catalyzed Friedländer syntheses, the initial condensation between the amino group and the carbonyl group to form a Schiff base or an enamine is a rapid equilibrium. The subsequent cyclization and dehydration steps are often the slower, rate-determining part of the sequence.

The reaction rate is typically monitored by observing the disappearance of reactants or the appearance of the quinoline product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The data obtained can be used to determine the reaction order with respect to each reactant and the catalyst, providing a quantitative model of the reaction kinetics.

Table 1: Hypothetical Kinetic Data for a Friedländer-type Synthesis

| Experiment | [o-aminobenzophenone] (mol/L) | [α-methylene ketone] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This table illustrates how kinetic data can be used to infer reaction orders. In this hypothetical case, the reaction is first order in the o-aminobenzophenone and the catalyst, and zero order in the α-methylene ketone.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism hinges on the identification and characterization of transient intermediates. In the synthesis of quinolines like this compound, several key intermediates are proposed.

In the context of the Friedländer synthesis, the initial reaction between the aniline (B41778) and the carbonyl compound leads to the formation of a Schiff base (or imine) or an enamine as the primary intermediate. These intermediates can sometimes be isolated under mild conditions or detected spectroscopically. For instance, the formation of the C=N bond of the Schiff base can be observed using Infrared (IR) spectroscopy, typically in the range of 1620-1690 cm⁻¹.

Following the initial condensation, an intramolecular cyclization occurs, leading to a tetrahydroquinoline derivative. This intermediate is often unstable and rapidly undergoes dehydration to form the aromatic quinoline ring. The detection of these cyclic intermediates can be challenging due to their transient nature. However, techniques such as mass spectrometry can be employed to identify their molecular ions, providing evidence for their existence.

Table 2: Spectroscopic Data for a Proposed Intermediate in a Quinoline Synthesis

| Intermediate | Spectroscopic Technique | Key Observational Feature |

| Schiff Base | IR Spectroscopy | Absorption band at ~1650 cm⁻¹ (C=N stretch) |

| ¹H NMR Spectroscopy | Signal for the imine proton (-CH=N-) | |

| Tetrahydroquinoline | Mass Spectrometry | Molecular ion peak corresponding to the cyclized, non-aromatized structure |

Elucidation of Catalytic Cycles and Ligand Effects in Metal-Catalyzed Syntheses

Metal-catalyzed reactions provide powerful and versatile methods for the synthesis of substituted quinolines. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the 2,3,4-trimethoxyphenyl group onto a pre-formed quinoline ring, or to construct the quinoline ring itself.

A general catalytic cycle for a palladium-catalyzed synthesis of a 2-arylquinoline might involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., 2-chloroquinoline).

Transmetalation: The resulting Pd(II) complex reacts with an organometallic reagent containing the 2,3,4-trimethoxyphenyl group (e.g., a boronic acid in a Suzuki coupling), transferring the aryl group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

The nature of the ligands coordinated to the metal center plays a critical role in the efficiency and selectivity of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, for example, can promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields. The choice of ligand can also influence which step of the cycle is rate-limiting.

Studies on Photoreactivity and Electrochemical Behavior

The extended π-system of the quinoline ring, coupled with the electron-donating methoxy (B1213986) groups on the phenyl substituent, suggests that this compound may possess interesting photophysical and electrochemical properties.

Photoreactivity: Upon absorption of UV light, quinoline derivatives can be excited to higher energy electronic states. The subsequent decay pathways can include fluorescence, phosphorescence, or photochemical reactions. The presence of the trimethoxyphenyl group is likely to influence the absorption and emission properties. The methoxy groups may lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra compared to unsubstituted 2-phenylquinoline (B181262). The quantum yield of fluorescence, a measure of the efficiency of the emission process, would also be sensitive to the substitution pattern.

Electrochemical Behavior: The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. This compound is expected to undergo both oxidation and reduction processes. The electron-rich trimethoxyphenyl group would likely make the compound easier to oxidize compared to unsubstituted 2-phenylquinoline. The quinoline nitrogen can be protonated, and the electrochemical behavior will be highly dependent on the pH of the medium.

Table 3: Predicted Photophysical and Electrochemical Properties

| Property | Predicted Behavior for this compound |

| UV-Vis Absorption | Maxima shifted to longer wavelengths compared to 2-phenylquinoline |

| Fluorescence Emission | Emission at longer wavelengths, potential for solvatochromism |

| Oxidation Potential | Lower (easier to oxidize) than 2-phenylquinoline |

| Reduction Potential | Similar to or slightly more difficult to reduce than 2-phenylquinoline |

Detailed Analysis of Regio- and Stereochemical Control Mechanisms

The synthesis of substituted quinolines often raises questions of regioselectivity and stereoselectivity, particularly when unsymmetrical starting materials are used.

Regioselectivity: In a Friedländer-type synthesis of this compound, the regiochemistry is largely predetermined by the choice of a 2-aminobenzophenone (B122507) derivative. However, if an unsymmetrical ketone were to react with an o-aminoaryl aldehyde, two different regioisomeric quinoline products could potentially form. The outcome is governed by the relative reactivity of the two α-methylene groups of the ketone. Steric hindrance and the electronic effects of the substituents play a crucial role in directing the cyclization to favor one regioisomer over the other. Computational studies are often employed to predict the relative energies of the transition states leading to the different regioisomers, thereby explaining the observed product distribution.

Stereoselectivity: For the synthesis of this compound itself, there are no stereocenters in the final product. However, if the synthesis were to proceed through a chiral intermediate or if chiral catalysts were used, stereochemical control could become a significant factor. For instance, the asymmetric synthesis of quinoline derivatives can be achieved using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The mechanism of stereochemical induction often involves the formation of diastereomeric transition states with different energies.

Applications of 2 2,3,4 Trimethoxyphenyl Quinoline and Its Derivatives in Materials Science and Chemical Technologies Non Clinical

Design and Performance in Organic Electronics (e.g., OFETs, OLEDs, Organic Solar Cells)

Quinoline (B57606) derivatives are widely recognized for their utility in organic electronic devices, particularly as electron-transporting or light-emitting materials. nih.gov The compound 8-hydroxyquinoline (B1678124) is a foundational ligand in the archetypal OLED material, tris(8-hydroxyquinolinato)aluminum(III) (Alq3). Although direct studies on 2-(2,3,4-trimethoxyphenyl)quinoline for these applications are not prominent, the fundamental properties of its constituent parts suggest it could be a viable candidate for creating new organic semiconductors. The quinoline core can facilitate electron transport, while the trimethoxyphenyl group can influence molecular packing, solubility, and energy levels, all of which are critical for device performance.

The efficiency of an organic electronic device is fundamentally linked to the charge transport characteristics of its materials and the energy alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). iqce.jp The HOMO-LUMO energy gap determines the intrinsic electronic properties of a molecule, while the relative alignment of these orbitals between adjacent molecules dictates the efficiency of charge hopping. researchgate.net

For organic semiconductors, effective charge transport relies on a balance of low reorganization energy and significant electronic coupling between molecules. researchgate.net Density Functional Theory (DFT) calculations on the parent quinoline molecule show a HOMO-LUMO energy gap of approximately -4.83 eV, indicating that charge transfer can occur within the molecule. scirp.org The introduction of a trimethoxyphenyl substituent, which is electron-donating, would be expected to raise the HOMO energy level of the quinoline system. This modification can be a strategic approach to tune the energy gap and improve the alignment with electrodes or other layers in a device, potentially enhancing charge injection and transport.

Studies on other complex organic molecules show that hole and electron mobility can be significantly influenced by substituents. For instance, theoretical calculations on pyrazoline derivatives, another class of nitrogen-containing heterocycles, demonstrated that hole mobility values could be tuned and were measured in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. Similar systematic studies would be necessary to quantify the charge transport properties of this compound.

Table 1: Theoretical Electronic Properties of Parent Quinoline

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.646 eV | DFT/6-31+G(d,p) |

| LUMO Energy | -1.816 eV | DFT/6-31+G(d,p) |

| HOMO-LUMO Gap | -4.83 eV | DFT/6-31+G(d,p) |

Data sourced from a DFT study on the unsubstituted quinoline molecule. scirp.org

Quinoline and its derivatives are often highly fluorescent, a property that is exploited in organic light-emitting diodes (OLEDs). nih.gov The emission wavelength, quantum yield, and lifetime are sensitive to the molecular structure and the position of substituents. nih.govfao.org

Research on alkynylated 2-trifluoromethylquinolines has shown that the substitution pattern on the quinoline core has a significant impact on the optical properties. nih.gov Varying the position of the alkynyl groups leads to shifts in both the absorption and emission spectra, allowing for the fine-tuning of the emitted color. These compounds were found to be intensely fluorescent with high quantum yields. nih.gov Similarly, the trimethoxyphenyl group on the this compound is expected to influence its photophysical properties through intramolecular charge transfer (ICT) character, where the electron-rich trimethoxyphenyl unit acts as a donor and the electron-deficient quinoline acts as an acceptor. This ICT mechanism can lead to solvatochromism, where the emission color changes with solvent polarity, and could produce strong luminescence.

For example, studies on 1H-pyrazolo[3,4-b]quinolines have demonstrated their high fluorescence quantum yields, making them suitable as luminophores for OLEDs. mdpi.com The specific luminescence and electroluminescence characteristics of this compound would need to be experimentally determined to assess its suitability for light-emitting applications.

Development as Fluorescent Probes, Chemosensors, and Optical Materials

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for designing fluorescent probes and chemosensors. nih.gov These sensors operate through various mechanisms, such as photoinduced electron transfer (PET), ICT, and chelation-enhanced fluorescence (CHEF), to detect specific analytes like metal ions or small molecules with high sensitivity and selectivity. mdpi.com

Numerous quinoline-based sensors have been developed for a wide range of metal ions. For example, a sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative showed a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺ ions, enabling its use for detecting zinc in biological systems. mdpi.com Another novel probe, based on thieno[2,3-b]quinoline, was capable of sequentially detecting In³⁺ and Fe³⁺ through fluorescence enhancement and quenching, respectively. nih.gov The design of these sensors often involves attaching a specific chelating group to the quinoline fluorophore. In the case of this compound, the quinoline nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups could potentially act as a coordination site for certain metal ions. The binding event would alter the electronic structure of the molecule, leading to a measurable change in its fluorescence signal. The bulky and electron-rich nature of the trimethoxyphenyl group could impart selectivity for specific analytes.

Table 2: Examples of Quinoline-Based Fluorescent Sensors and their Targets

| Quinoline Derivative | Analyte Detected | Detection Limit | Mechanism/Effect |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | 1.93 x 10⁻⁷ M | Fluorescence Enhancement (CHEF) |

| Thieno[2,3-b]quinoline Derivative | In³⁺ / Fe³⁺ | 1.16 x 10⁻¹⁰ M (In³⁺) | Fluorescence Enhancement / Quenching |

| Thiacalix iqce.jparene-tetra-(quinoline-8-sulfonate) | Co²⁺ | - | Fluorescence Quenching |

Data is for the specified quinoline derivatives, not this compound. mdpi.comnih.govresearchgate.net

Utility as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This ability has led to the widespread use of quinoline derivatives as ligands in coordination chemistry and homogeneous catalysis. bsb-muenchen.denih.gov The resulting metal complexes often exhibit enhanced catalytic activity and stability compared to their precursors.

Quinoline-based ligands have been successfully incorporated into a variety of transition metal complexes, including those of ruthenium, palladium, and copper, to catalyze a wide range of organic transformations. bsb-muenchen.demdpi.comrsc.org For instance, ruthenium(II) p-cymene (B1678584) complexes featuring pyridine-quinoline and biquinoline-based ligands have proven to be highly efficient catalysts for the transfer hydrogenation of ketones to alcohols. mdpi.com In these systems, the quinoline moiety acts as a key part of the bidentate or tridentate ligand that stabilizes the metal center and modulates its electronic properties to facilitate the catalytic cycle.

The catalytic performance of these complexes is highly dependent on the substituents on the quinoline ring. mdpi.com The this compound molecule, acting as a bidentate N,O-ligand (using the quinoline nitrogen and an adjacent methoxy oxygen) or a monodentate N-ligand, could form stable complexes with various transition metals. The electronic and steric properties imparted by the trimethoxyphenyl group would influence the activity and selectivity of the resulting catalyst. For example, the electron-donating nature of the methoxy groups could increase the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps common in many catalytic cycles.

Table 3: Catalytic Performance of a Ruthenium-Quinoline Complex

| Catalyst | Substrate | Product | Conversion (%) | Time (min) |

|---|---|---|---|---|

| [Ru(η⁶-p-cymene)(8-methylquinoline)Cl]₂[Cl]₂ | Acetophenone | 1-Phenylethanol | >92 | 10 |

Data for a related methyl-substituted quinoline complex in transfer hydrogenation. mdpi.com

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net The choice of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Quinoline derivatives, particularly those functionalized with carboxylic acids or other coordinating groups, are attractive candidates for use as ligands in the synthesis of MOFs. researchgate.net